O-(Adamantan-1-yl)hydroxylamine
Overview
Description
O-(Adamantan-1-yl)hydroxylamine is a chemical compound characterized by the presence of an adamantane group attached to a hydroxylamine moiety. Adamantane is a polycyclic hydrocarbon with a diamond-like structure, known for its stability and rigidity. The incorporation of the adamantane group into various compounds often enhances their thermal stability, solubility, and overall chemical robustness.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-(Adamantan-1-yl)hydroxylamine typically involves the reaction of adamantane derivatives with hydroxylamine. One common method includes the reaction of 1-adamantylamine with hydroxylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as methanol or ethanol, with the temperature maintained at around 25°C to 50°C. The reaction time can vary from a few hours to overnight, depending on the specific conditions and desired yield .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient processes, such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
O-(Adamantan-1-yl)hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The adamantane group can participate in substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 1-adamantylamine.
Substitution: Formation of various adamantane derivatives with different functional groups
Scientific Research Applications
O-(Adamantan-1-yl)hydroxylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as a pharmacophore in drug design.
Mechanism of Action
The mechanism of action of O-(Adamantan-1-yl)hydroxylamine involves its interaction with molecular targets through the hydroxylamine group. This group can form hydrogen bonds and other interactions with target molecules, leading to various biological and chemical effects. The adamantane moiety provides structural stability and enhances the compound’s ability to interact with hydrophobic regions of target molecules .
Comparison with Similar Compounds
Similar Compounds
1-Adamantylamine: Similar structure but lacks the hydroxylamine group.
Adamantane: The parent hydrocarbon structure without any functional groups.
1-Adamantanol: Contains a hydroxyl group instead of a hydroxylamine group.
Uniqueness
O-(Adamantan-1-yl)hydroxylamine is unique due to the presence of both the adamantane and hydroxylamine groups. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
O-(1-adamantyl)hydroxylamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO/c11-12-10-4-7-1-8(5-10)3-9(2-7)6-10/h7-9H,1-6,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIGOOHYLYIIVMM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)ON | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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